molecular formula C15H17BrN4O3S B4109086 4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone

4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone

Cat. No. B4109086
M. Wt: 413.3 g/mol
InChI Key: UXRUHBPUOPFBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone has been shown to possess several biochemical and physiological effects. In addition to its anticancer and antiviral activity, it has been reported to possess antioxidant and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone in lab experiments is its potent anticancer activity against various types of cancer cells. It also possesses antiviral and anti-inflammatory effects, making it a potential candidate for the development of new drugs for the treatment of viral infections and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.

Future Directions

There are several potential future directions for the research on 4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of cancer, viral infections, and inflammatory diseases. Further studies are also needed to investigate its mechanism of action and potential side effects. In addition, the development of new synthetic methods for the production of this compound may lead to more efficient and cost-effective production processes. Finally, the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models and clinical trials is necessary for the development of safe and effective drugs based on this compound.

Scientific Research Applications

4-bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone has been extensively studied in scientific research for its potential therapeutic applications. Several studies have reported its anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to possess antiviral activity against the hepatitis C virus and anti-inflammatory effects in animal models of inflammation.

properties

IUPAC Name

4-bromo-5-(4-methylsulfonylpiperazin-1-yl)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3S/c1-24(22,23)19-9-7-18(8-10-19)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRUHBPUOPFBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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